molecular formula C9H19NO2 B1369593 1-(3-Methoxypropyl)piperidin-3-ol

1-(3-Methoxypropyl)piperidin-3-ol

Cat. No.: B1369593
M. Wt: 173.25 g/mol
InChI Key: YMQOKFVVQLQWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxypropyl)piperidin-3-ol is a piperidine derivative featuring a methoxypropyl substituent at the 1-position and a hydroxyl group at the 3-position of the piperidine ring. This compound is primarily utilized as a precursor or intermediate in the synthesis of bioactive molecules, including anticancer agents and serotonin receptor ligands . Its structural attributes, such as the ether-linked methoxy group and hydroxyl functionality, influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-(3-methoxypropyl)piperidin-3-ol

InChI

InChI=1S/C9H19NO2/c1-12-7-3-6-10-5-2-4-9(11)8-10/h9,11H,2-8H2,1H3

InChI Key

YMQOKFVVQLQWGX-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCCC(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Methoxypropyl vs. Amino-propyl: Increases basicity and solubility in acidic environments due to protonation, but may introduce toxicity risks .
  • Positional Effects :
    • 3-OH vs. 4-Piperidinyl : The hydroxyl at position 3 (3-ol) enables hydrogen bonding, influencing receptor binding specificity. In contrast, the 4-piperidinyl group in Prucalopride is critical for 5-HT4 receptor agonism .

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